![molecular formula C16H17N5O7 B115780 Nbd-X, SE CAS No. 145195-58-0](/img/structure/B115780.png)
Nbd-X, SE
Overview
Description
Nbd-X, SE is a fluorescent probe widely used in biochemical and biophysical research. This compound is known for its ability to bind to specific proteins and lipids, making it a valuable tool for studying molecular interactions and cellular processes.
Mechanism of Action
Target of Action
The primary target of this compound is fatty acid and sterol carrier proteins . These proteins play a crucial role in the transport and metabolism of fatty acids and sterols within cells.
Mode of Action
The compound interacts with its targets by binding to the fatty acid and sterol carrier proteins . This interaction can be used to study the fat globule (membrane) of bovine and human .
Biochemical Pathways
Given its interaction with fatty acid and sterol carrier proteins, it can be inferred that it may influence themetabolism and transport of fatty acids and sterols within cells .
Pharmacokinetics
Its solubility in dmso and methanol suggests that it may have good bioavailability.
Result of Action
The compound’s action results in the staining of cell membranes . It is used as a fluorescent probe for studying the fat globule (membrane) of bovine and human . The compound’s fluorescence is highly environment-sensitive .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors. For instance, the NBD fluorescence of the compound is highly environment-sensitive . It is weakly fluorescent in water but increases in aprotic solvents and other nonpolar environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nbd-X, SE typically involves the following steps:
Preparation of 6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanoic acid: This intermediate is synthesized by reacting 7-nitro-2,1,3-benzoxadiazole with hexanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Formation of the ester: The intermediate is then reacted with 2,5-dioxo-1-pyrrolidinyl ester in the presence of a dehydrating agent such as N,N’-diisopropylcarbodiimide (DIC) to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Nbd-X, SE undergoes several types of chemical reactions:
Substitution Reactions: The nitro group can be substituted with other functional groups under specific conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiols can be used for substitution reactions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products
Substitution: Products with different functional groups replacing the nitro group.
Reduction: Amino derivatives of the original compound.
Hydrolysis: Hexanoic acid and the corresponding alcohol.
Scientific Research Applications
Protein Labeling
A. Fluorescent Probes for Protein Detection
Nbd-X, SE is extensively used for labeling proteins due to its ability to form stable conjugates with amino groups. This property allows researchers to track and visualize proteins in complex biological systems. The resulting fluorescently labeled proteins can be analyzed using fluorescence microscopy or flow cytometry, providing insights into protein localization and dynamics within cells .
B. Case Study: Dual Labeling Techniques
In a study published in Analytical Biochemistry, researchers utilized this compound for dual labeling of a binding protein, enabling specific fluorescence detection of native proteins. This technique enhances sensitivity and specificity in protein assays, demonstrating the utility of this compound in advanced biochemical analyses .
Sensing Applications
A. Small Molecule Sensing
This compound serves as a critical component in the development of synthetic probes for sensing small molecules and proteins. The compound's unique optical properties allow it to undergo significant fluorescence changes upon interaction with target analytes, facilitating real-time monitoring of biological processes .
B. Case Study: H₂S Detection
Research has shown that NBD-based probes can selectively detect hydrogen sulfide (H₂S), a signaling molecule involved in various physiological processes. For example, Yi et al. developed a highly selective NBD probe that exhibited a 65-fold increase in fluorescence upon reacting with H₂S. This probe was successfully employed to image H₂S levels in live cells and zebrafish models, underscoring the practical applications of this compound in environmental and biological sensing .
Cellular Studies
A. Membrane Interaction Studies
This compound has been employed to study membrane interactions of peptides and proteins. By labeling peptides with NBD derivatives, researchers can monitor changes in fluorescence intensity as peptides insert into lipid membranes. This approach provides valuable information about peptide-membrane interactions and conformational changes induced by environmental factors such as pH .
B. Case Study: Peptide Membrane Insertion
In a study investigating peptide behavior in lipid environments, researchers observed significant changes in NBD fluorescence corresponding to peptide insertion into membranes. These findings highlight the utility of this compound in elucidating the mechanisms underlying membrane protein interactions and dynamics .
Summary Table of Applications
Comparison with Similar Compounds
Similar Compounds
6-(7-Nitrobenzofurazan-4-ylamino)hexanoic acid: Another fluorescent probe with similar applications.
160-060 NBD PC: A fluorescent analogue of phosphatidylcholine used in membrane studies.
NBD-X: A building block for peptide conjugates with higher conjugation efficiency.
Uniqueness
Nbd-X, SE is unique due to its specific ester linkage, which provides stability and specificity in bioconjugation applications. Its fluorescence properties are highly sensitive to the environment, making it a versatile tool for studying dynamic biological processes.
Biological Activity
Nbd-X, SE (Succinimidyl 6-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoate) is a compound that has garnered attention for its potential applications in biological research and therapeutic development. This article reviews its biological activity, focusing on its mechanisms, applications, and relevant research findings.
This compound is an amino-reactive building block that facilitates the preparation of peptide conjugates and bioconjugates. Its high conjugation efficiency compared to other NBD derivatives makes it a valuable tool in biochemical applications . The compound's reactive nature allows it to interact with various biological nucleophiles such as amines and thiols, resulting in distinct colorimetric and fluorescent changes that can be utilized for sensing small molecules and proteins .
Property | Value |
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CAS Number | 145195-58-0 |
Molecular Weight | 325.38 g/mol |
Reactive Groups | Succinimidyl, Nitrobenzoxadiazole |
Solubility | Soluble in DMSO and DMF |
Inhibition of Inflammation
Research has demonstrated that Nbd-X peptides can effectively suppress inflammation by targeting the NF-κB signaling pathway. NF-κB is a crucial transcription factor involved in immune responses, and its dysregulation is linked to various inflammatory diseases. Studies have shown that Nbd-X peptides inhibit the interaction between IκB kinase (IKK) and NF-κB essential modulator (NEMO), leading to reduced NF-κB activation .
In animal models, daily administration of Nbd-X peptides for up to six weeks significantly suppressed inflammation induced by agents such as carrageenan and collagen, demonstrating its potential as an anti-inflammatory therapeutic agent .
Table 2: Summary of In Vivo Studies on Nbd-X Peptides
Study Type | Model Used | Treatment Duration | Result |
---|---|---|---|
Acute Inflammation | Carrageenan-induced mice | 6 weeks | Significant reduction in edema |
Chronic Inflammation | Collagen-induced arthritis | 6 weeks | Decreased joint inflammation |
Applications in Cancer Research
Nbd-X derivatives have also been explored for their role in cancer research. The modulation of inflammatory pathways via NF-κB inhibition is particularly relevant in cancer biology, where chronic inflammation can promote tumor growth. Studies indicate that Nbd-X can enhance the efficacy of chemotherapeutic agents by reducing inflammatory responses that often accompany cancer treatments .
Case Study: NBD-based Probes in Cancer Therapy
A recent study highlighted the use of NBD-based synthetic probes for sensing tumor markers. These probes leverage the reactivity of Nbd-X derivatives with specific biomolecules, allowing for real-time monitoring of tumor progression and response to therapy. The study reported significant advancements in the sensitivity and specificity of these probes compared to traditional methods .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O7/c22-12-7-8-13(23)20(12)27-14(24)4-2-1-3-9-17-10-5-6-11(21(25)26)16-15(10)18-28-19-16/h5-6,17H,1-4,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIVORQJLJKPHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCNC2=CC=C(C3=NON=C23)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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